3,3,6-Trimethyl-1-nitrohept-5-en-2-ol
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Overview
Description
3,3,6-Trimethyl-1-nitrohept-5-en-2-ol is an organic compound with a unique structure that includes a nitro group and multiple methyl groups
Preparation Methods
The synthesis of 3,3,6-Trimethyl-1-nitrohept-5-en-2-ol can be achieved through several synthetic routes One common method involves the nitration of a suitable precursor compound under controlled conditionsIndustrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3,6-Trimethyl-1-nitrohept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction of the nitro group can yield amines or other nitrogen-containing compounds.
Scientific Research Applications
3,3,6-Trimethyl-1-nitrohept-5-en-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1-nitrohept-5-en-2-ol involves its interaction with molecular targets through its nitro group. This interaction can lead to various biochemical effects, including the modulation of enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3,6-Trimethyl-1-nitrohept-5-en-2-ol can be compared with other nitroalkanes and nitroalkenes. Similar compounds include:
- Nitroethane
- Nitropropane
- Nitrobutane These compounds share the nitro functional group but differ in their carbon chain length and substitution patterns. The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a double bond, which can influence its reactivity and applications .
Properties
IUPAC Name |
3,3,6-trimethyl-1-nitrohept-5-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(2)5-6-10(3,4)9(12)7-11(13)14/h5,9,12H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQGYSETWOLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C(C[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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